6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid
Description
This compound belongs to a class of pentacyclic heterocycles featuring a fused dithia-diaza backbone, a pyridin-3-yl substituent at position 9, and a hexanoic acid side chain. Its molecular formula is C₂₅H₂₃N₃O₅S₂ (derived from a similar compound in with adjusted chain length), and it is structurally characterized by:
- A rigid pentacyclic core with sulfur and nitrogen atoms in the 3,7-dithia-5,14-diaza arrangement.
- A hexanoic acid chain at position 14, enhancing solubility in polar solvents compared to shorter-chain analogs .
The compound’s synthesis likely involves hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and norbornene-based imides, a method validated for related structures ().
Properties
Molecular Formula |
C24H25N3O5S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid |
InChI |
InChI=1S/C24H25N3O5S2/c28-14(29)6-2-1-3-8-27-22(30)17-12-9-13(18(17)23(27)31)19-16(12)15(11-5-4-7-25-10-11)20-21(33-19)26-24(32)34-20/h4-5,7,10,12-13,15-19H,1-3,6,8-9H2,(H,26,32)(H,28,29) |
InChI Key |
VODJFQRTEAQHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCCCCC(=O)O)SC5=C(C3C6=CN=CC=C6)SC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and thiol-containing compounds. The synthesis may involve cyclization reactions, oxidation, and functional group transformations under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chain Length: The hexanoic acid chain in the target compound likely improves aqueous solubility compared to acetic or butanoic acid derivatives, facilitating biological applications .
- Substituent Effects: Pyridin-3-yl (target) vs. methoxyphenyl () or phenoxyphenyl () alters electronic properties. Pyridine’s nitrogen may enhance binding to metal ions or biological targets via lone-pair interactions.
Biological Activity
The compound 6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid is a complex organic molecule with a unique structural configuration that includes multiple functional groups and a polycyclic framework. Its intricate design suggests potential for various biological activities, making it an interesting subject for medicinal chemistry research.
Structural Features
The compound features:
- Pyridine ring : Contributes to its basicity and potential interactions with biological targets.
- Dithio and diaza groups : These sulfur and nitrogen atoms may enhance reactivity and biological interactions.
- Trioxo functionality : Suggests potential for redox reactions and interactions with biomolecules.
Potential Biological Activities
Research into compounds with similar structural motifs indicates a range of biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Pyridinylbenzimidazole | Contains pyridine and benzimidazole rings | Antimicrobial activity |
| 3-Thiophenecarboxylic acid | Features sulfur and carboxylic acid | Anti-inflammatory properties |
| 6-Methylpyridine | Simple pyridine derivative | Solvent properties |
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes.
- Receptor Binding : It may bind to various receptors, altering cellular signaling pathways.
- Antioxidant Activity : The trioxo group could facilitate redox reactions that protect cells from oxidative stress.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis methods:
- Core Structure Formation : Cyclization reactions to form the pentacyclic structure.
- Functional Group Introduction : Substitution or addition reactions to introduce necessary functional groups.
- Final Modifications : Achieving desired stereochemistry and functionalization through careful optimization of reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
